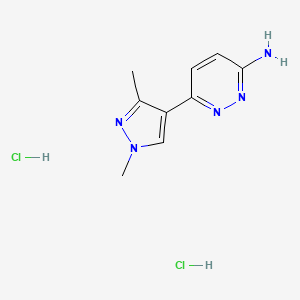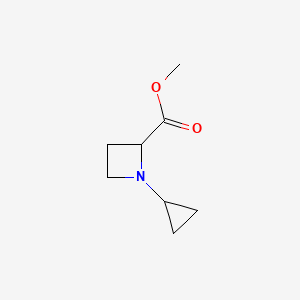![molecular formula C8H22Cl3N3 B2973050 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride CAS No. 2171207-01-3](/img/structure/B2973050.png)
2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride” is a chemical compound with the molecular formula C8H19N3.3ClH . It is available for research use .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperazine ring in this compound is substituted with two methyl groups at the 3rd and 5th positions (3R,5S) and an ethan-1-amine group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of this compound is 266.64 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found .Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules
One significant application involves the synthesis of complex organic molecules, where this compound serves as a key intermediate or reactant. For instance, it has been used in the synthesis of n-anthranilic acid derivatives, demonstrating its utility in creating compounds with potential biological activities (Kashinath Noubade et al., 2009). Moreover, its role in the sustainable synthesis of amides highlights its importance in eco-friendly chemical processes, providing a more economical alternative to traditional dehydro-condensation agents (Roberto Sole et al., 2021).
Molecular Structure and Hydrogen Bonding Studies
Another application is in the exploration of molecular structure and hydrogen bonding. The compound's structural characteristics facilitate studies on saccharin salts with heterocyclic bases, leading to insights into hydrogen bonding patterns and crystal structures (P. Sudhakar et al., 2008). These findings are crucial for understanding molecular interactions and can influence the design of new materials and pharmaceuticals.
Antimicrobial Activity Research
Research on derivatives of this compound has also shown promising antimicrobial activities. This is evident in the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, which displayed potency against various microbial organisms, suggesting potential applications in developing new antimicrobial agents (Z. Zaidi et al., 2021).
Pharmaceutical Compound Development
The chemical is also involved in the development of pharmaceutical compounds, particularly those targeting specific biological pathways or receptors. For example, research into pyrazolo[1,5-a][1,3,5]triazin-2-amines revealed compounds that act as CGRP receptor antagonists, indicating potential applications in treating conditions like migraine (F. Lim et al., 2014).
Catalysis and Reaction Mechanisms
In catalysis, this compound has been studied for its role in facilitating dehydrocoupling reactions, leading to the formation of aminoboranes and borazines. This research is crucial for understanding reaction mechanisms and developing new catalytic processes (Y. Kawano et al., 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Propriétés
IUPAC Name |
2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3.3ClH/c1-7-5-11(4-3-9)6-8(2)10-7;;;/h7-8,10H,3-6,9H2,1-2H3;3*1H/t7-,8+;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORTVNZLJZYFAS-UZCMYEMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3R,5S)-3,5-Dimethylpiperazin-1-yl)ethan-1-amine trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)
![3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol](/img/structure/B2972982.png)

![2-[(3-chloro-4-methoxyphenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2972985.png)
![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)



![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2972990.png)